What is GLYCINE (2-13C; 15N+) used for in research?
What is GLYCINE (2-13C; 15N+) used for in research?
Executive Summary
GLYCINE (2-13C; 15N) is a dual-labeled stable isotope tracer critical to structural biology and metabolic flux analysis (MFA).[1] Its unique isotopic signature—labeling the alpha-carbon (
-
NMR Spectroscopy: It provides the essential scalar coupling (
) required for protein backbone assignment and solid-state distance measurements via REDOR. -
Metabolic Tracing: It acts as a specific probe for the Glycine Cleavage System (GCS) versus Serine Hydroxymethyltransferase (SHMT) activity, distinguishing between direct conversion and one-carbon (1C) unit recycling.
Part 1: Molecular Specifications & NMR Applications
The NMR Utility: Backbone Assignment
In protein NMR, Glycine (2-13C; 15N) is not merely a labeled amino acid; it is a "pivot point" for sequential assignment. Because glycine lacks a side chain (
Mechanism of Action: The primary utility lies in the HNCA and HN(CO)CA pulse sequences.
-
Magnetization Transfer: Magnetization is transferred from the amide proton (
) to the nitrogen ( ) and then to the alpha-carbon ( ). -
Coupling Constant: The one-bond coupling constant
is approximately 7-11 Hz. The dual label ensures this pathway is active.
Solid-State NMR (REDOR): In solid-state NMR, this isotopologue is the "gold standard" for calibrating Rotational Echo Double Resonance (REDOR) experiments.
-
Application: Measuring precise internuclear distances (up to 5 Å) between the
and nuclei in amyloid fibrils or membrane proteins. -
Protocol: The dephasing of the
signal by the dipole is measured. Because the C-N bond length in glycine is known and rigid (approx. 1.48 Å), it validates the pulse sequence efficiency before applying it to unknown samples.
Visualization: Magnetization Transfer Pathway
The following diagram illustrates the coherence transfer pathway utilized in HNCA experiments enabled by this specific isotopologue.
Part 2: Metabolic Flux Analysis (MFA)[2]
The "One-Carbon" Trap
In metabolism, [2-13C]Glycine is superior to [1-13C]Glycine for tracing folate-mediated one-carbon metabolism.
-
[1-13C]Glycine (Carboxyl): If processed by the Glycine Cleavage System (GCS), the C1 is lost as
. The label is "exhaled" and lost from the organic pool. -
[2-13C]Glycine (Alpha): If processed by GCS, the C2 is transferred to Tetrahydrofolate (THF) to form
.[2] This labeled carbon unit is then available for biosynthetic reactions (e.g., nucleotide synthesis, methylation).
Distinguishing GCS vs. SHMT Activity
This tracer allows researchers to deconvolute the bidirectional flux between Serine and Glycine.
| Pathway | Enzyme | Metabolic Fate of Glycine (2-13C; 15N) | Resulting Mass Isotopomer |
| Direct Synthesis | SHMT (Reverse) | Glycine + 5,10-methylene-THF | Serine M+2 (Retains |
| Cleavage (GCS) | GCS Complex | Glycine | Serine M+1 (Incorporates recycled 1C unit) |
| Purine Synthesis | GAR Synthetase | Glycine incorporated whole into purine ring | Purine M+2 (Positions C5 & N7) |
Visualization: The Serine/Glycine Node
This diagram details the diverging fates of the C2 carbon.
Part 3: Experimental Protocol (LC-MS)
Protocol: Intracellular Metabolite Extraction
Objective: Isolate polar metabolites from adherent cancer cells pulsed with Glycine (2-13C; 15N) for LC-MS analysis.
Reagents:
-
Extraction Solvent: 80% Methanol / 20% Water (LC-MS Grade), pre-chilled to -80°C.
-
Internal Standard: Norvaline or labeled amino acid mix (optional).
Step-by-Step Workflow:
-
Pulse Labeling:
-
Replace culture media with isotope-specific media (Glycine-free DMEM supplemented with 0.4 mM Glycine (2-13C; 15N) and 10% dialyzed FBS).
-
Incubate for steady-state (typically 24h) or kinetic timepoints (0, 15, 30, 60 min).
-
-
Quenching (Critical Step):
-
Rapidly aspirate media.
-
Do not wash with PBS (causes metabolite leakage).
-
Immediately add 1 mL -80°C Extraction Solvent to the plate. The thermal shock stops metabolic activity instantly.
-
-
Extraction:
-
Incubate plates at -80°C for 15 minutes to ensure complete cell lysis.
-
Scrape cells on dry ice.[3] Transfer suspension to pre-chilled Eppendorf tubes.
-
-
Clarification:
-
Centrifuge at 20,000 x g for 10 minutes at 4°C.
-
Transfer supernatant to a new glass vial.
-
Note: The pellet contains protein/DNA/RNA and can be saved for normalization assays.
-
-
Analysis:
-
Dry supernatant under nitrogen flow or SpeedVac (no heat).
-
Reconstitute in 50
L water/acetonitrile (1:1). -
Inject into LC-HILIC-MS (Hydrophilic Interaction Liquid Chromatography).
-
Quality Control: Mass Shift Verification
When analyzing data, verify the tracer purity by checking the Glycine parent ion.
-
Unlabeled Glycine: m/z 76.04 (M+0)
-
Glycine (2-13C; 15N): m/z 78.04 (M+2)
-
Scrambling Check: If you observe high M+1 Glycine, it suggests high transamination activity (loss of
but retention of ) or dilution from endogenous synthesis.
References
-
Jaroniec, C. P., et al. (2001). "Frequency Selective Heteronuclear Dipolar Recoupling in Rotating Solids: Accurate 13C-15N Distance Measurements in Uniformly 13C,15N-labeled Solids." Journal of the American Chemical Society. Link
-
McBride, M. J., et al. (2024).[4] "Glycine homeostasis requires reverse SHMT flux." Cell Metabolism. Link
-
Ducker, G. S., & Rabinowitz, J. D. (2017). "One-Carbon Metabolism in Health and Disease."[2] Cell Metabolism. Link
-
Zhang, Z., et al. (2024). "Tracing Metabolic Fate of Mitochondrial Glycine Cleavage System Derived Formate In Vitro and In Vivo." Metabolites.[5][3][4][6] Link
-
Kay, L. E., et al. (1990).[7] "Three-dimensional triple-resonance NMR spectroscopy of isotopically enriched proteins." Journal of Magnetic Resonance. Link
Sources
- 1. pubs.aip.org [pubs.aip.org]
- 2. Tracing Metabolic Fate of Mitochondrial Glycine Cleavage System Derived Formate In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. escholarship.org [escholarship.org]
- 5. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 6. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 7. pound.med.utoronto.ca [pound.med.utoronto.ca]
